Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 142524-46-7
VCID: VC8176035
InChI: InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4;/h5-8,11H,14H2,1-4H3;1H
SMILES: CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75

Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride

CAS No.: 142524-46-7

Cat. No.: VC8176035

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.75

* For research use only. Not for human or veterinary use.

Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride - 142524-46-7

Specification

CAS No. 142524-46-7
Molecular Formula C13H20ClNO2
Molecular Weight 257.75
IUPAC Name methyl 2-amino-2-(4-tert-butylphenyl)acetate;hydrochloride
Standard InChI InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4;/h5-8,11H,14H2,1-4H3;1H
Standard InChI Key FYHUABVEACULFO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl

Introduction

Chemical Structure and Molecular Characteristics

Methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride belongs to the class of α-amino acid esters. Its molecular formula is C₁₃H₂₀ClNO₂, with a molecular weight of 257.75 g/mol . The compound features a methyl ester group, a primary amine protonated as a hydrochloride salt, and a para-substituted tert-butylphenyl moiety. The tert-butyl group introduces significant steric bulk, influencing both physicochemical properties and reactivity.

Key Structural Features:

  • Methyl ester: Enhances lipophilicity and serves as a protecting group for carboxylic acids.

  • Amino group: Protonated in the hydrochloride form, improving water solubility.

  • 4-tert-butylphenyl: Imparts steric hindrance, affecting crystallization behavior and molecular packing .

Synthesis and Reaction Pathways

Synthetic Route from tert-Butyl (4-Hydroxyphenyl)Carbamate

The synthesis of methyl2-amino-2-(4-tert-butylphenyl)acetate hydrochloride involves a multi-step process. A validated method from the patent literature (WO2003/103567) outlines the following steps :

  • Alkylation of tert-Butyl (4-Hydroxyphenyl)Carbamate:

    • Reagents: tert-Butyl (4-hydroxyphenyl)carbamate, methyl bromoacetate, cesium carbonate, potassium iodide.

    • Conditions: Reflux in acetone for 4 hours.

    • Yield: 70% after column chromatography (hexane/EtOAc = 4:1).

    • Product: Methyl (4-tert-butoxycarbonylaminophenoxy)acetate.

  • Deprotection and Salt Formation:

    • The Boc-protected intermediate is treated with HCl to remove the tert-butoxycarbonyl group, yielding the free amine, which is subsequently protonated to form the hydrochloride salt .

Critical Reaction Parameters:

  • Base selection: Cesium carbonate facilitates efficient deprotonation of the phenolic oxygen.

  • Solvent: Acetone optimizes nucleophilic substitution kinetics.

  • Catalyst: Trace potassium iodide enhances bromide displacement via the Finkelstein reaction .

Physicochemical Properties

Acid-Base Behavior

The compound exhibits two ionizable groups:

  • Amino group (pKa ~ 9.2): Estimated from analogous aliphatic amines .

  • Methyl ester (pKa ~ 4.5): Comparable to methyl acetate derivatives .

The hydrochloride salt form ensures protonation of the amine at physiological pH, enhancing aqueous solubility (≈15 mg/mL predicted) .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.49 (s, 9H, tert-butyl), 3.79 (s, 3H, methyl ester), 4.59 (s, 2H, CH₂), 6.79–7.32 (m, aromatic protons) .

  • IR: Strong absorption at 1740 cm⁻¹ (C=O ester), 1600 cm⁻¹ (aromatic C=C), and 2500–3000 cm⁻¹ (N⁺-H stretch).

Applications in Pharmaceutical Research

Synthetic Intermediate

The compound serves as a precursor for:

  • Peptidomimetics: Incorporation into non-natural amino acids for protease-resistant drug candidates.

  • Chiral auxiliaries: Facilitating asymmetric synthesis via its stereogenic center.

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferencesBiological Impact
Methyl 2-amino-2-phenylacetateLacks tert-butyl groupReduced steric hindranceLower metabolic stability
Ethyl 2-amino-2-phenylacetate HClEthyl ester vs. methyl esterAltered pharmacokineticsSlower hydrolysis in vivo
4-Methylthio derivativeMethylthio substituentEnhanced electron densityIncreased receptor affinity

The tert-butyl group uniquely balances solubility and steric effects, enabling tailored molecular interactions .

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